molecular formula C7H10BrNO2 B8179922 3-(Aminomethyl)-1,2-benzenediol HBr

3-(Aminomethyl)-1,2-benzenediol HBr

Cat. No.: B8179922
M. Wt: 220.06 g/mol
InChI Key: RRBLNIWSKIFFQL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,2-benzenediol hydrobromide (CAS: 16290-26-9) is a substituted catechol derivative featuring hydroxyl groups at the 1 and 2 positions of the benzene ring and an aminomethyl (-CH2NH2) group at position 3. The compound is also synonymously referred to as 3,4-dihydroxybenzylamine hydrobromide or 4-(aminomethyl)catechol hydrobromide, depending on nomenclature conventions .

Properties

IUPAC Name

3-(aminomethyl)benzene-1,2-diol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.BrH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBLNIWSKIFFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-1,2-benzenediol hydrobromide typically involves the reaction of catechol with formaldehyde and ammonium chloride, followed by treatment with hydrobromic acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Aqueous or alcoholic solvents are commonly used.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid can be employed to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 3-(aminomethyl)-1,2-benzenediol hydrobromide may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity catechol, formaldehyde, and ammonium chloride.

    Reaction Control: Automated systems to monitor temperature, pH, and reaction time.

    Purification: Crystallization or recrystallization techniques to obtain the pure hydrobromide salt.

Types of Reactions:

    Oxidation: 3-(Aminomethyl)-1,2-benzenediol hydrobromide can undergo oxidation reactions to form quinones.

    Reduction: It can be reduced to form various aminomethyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Formation of 3-(aminomethyl)-1,2-benzoquinone.

    Reduction: Formation of 3-(aminomethyl)-1,2-benzenediol derivatives.

    Substitution: Formation of various substituted catechol derivatives.

Scientific Research Applications

3-(Aminomethyl)-1,2-benzenediol hydrobromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in neurotransmitter synthesis and metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1,2-benzenediol hydrobromide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in catecholamine synthesis, such as tyrosine hydroxylase.

    Pathways: It may influence the biosynthesis of neurotransmitters like dopamine and norepinephrine by acting as a precursor or modulator.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted 1,2-benzenediol derivatives are widely studied for their diverse physicochemical and biological properties. Below is a detailed comparison of 3-(Aminomethyl)-1,2-benzenediol HBr with structurally analogous compounds:

Structural and Functional Analogues

Compound Name Substituents Key Properties/Activities Source/Application
1,2-Benzenediol (Catechol) None - Antimicrobial activity (baseline)
- Used in bio-oil production (8.6% in coconut oil fiber bio-oil)
Natural product (e.g., oregano , bio-oil )
3-Methyl-1,2-benzenediol Methyl (-CH3) at position 3 - MIC: 62.25–150 µg/mL against Salmonella spp., Bacillus cereus
- Found in bio-oil (2.7%)
Bio-oil , synthetic analogs
4-Methyl-1,2-benzenediol Methyl (-CH3) at position 4 - Antimicrobial activity comparable to catechol Synthetic analogs
Thymoquinol (4-Methyl-5-isopropyl-1,2-benzenediol) Methyl and isopropyl groups - Isolated from oregano
- Potential antioxidant/antimicrobial roles
Natural product (oregano)
3-Methoxy-1,2-benzenediol Methoxy (-OCH3) at position 3 - Reduced antimicrobial activity vs. catechol Synthetic analogs
4-Chloro-1,2-benzenediol Chloro (-Cl) at position 4 - Enhanced antimicrobial activity (lower MIC vs. catechol) Synthetic analogs
3-(Aminomethyl)-1,2-benzenediol HBr Aminomethyl (-CH2NH2) at position 3 - Polar, likely water-soluble (HBr salt)
- Antimicrobial potential inferred from structural analogs
Research chemical

Key Findings

  • Antimicrobial Activity: Methyl and halogen substituents (e.g., 3-methyl, 4-chloro) enhance antimicrobial activity compared to unsubstituted catechol. For example, 3-methyl-1,2-benzenediol shows MIC values of 62.25 µg/mL against Salmonella typhimurium . Methoxy groups reduce activity, likely due to decreased membrane permeability or steric hindrance . The aminomethyl group in 3-(Aminomethyl)-1,2-benzenediol HBr may offer unique interactions (e.g., hydrogen bonding, ionic interactions) with microbial targets, though direct data are lacking.
  • Natural Occurrence: Simple catechol derivatives (e.g., 1,2-benzenediol) are common in plant extracts (e.g., oregano ) and bio-oils . Complex derivatives (e.g., 3,4,5-trimethyl-1,2-benzenediol) are isolated from fungal sources and exhibit MRSA inhibition .
  • Physicochemical Properties: Catechol derivatives with polar groups (e.g., aminomethyl, hydroxyl) exhibit higher solubility, while non-polar substituents (e.g., methyl, isopropyl) enhance lipophilicity . The HBr salt form of 3-(Aminomethyl)-1,2-benzenediol likely improves stability and bioavailability compared to free bases .

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